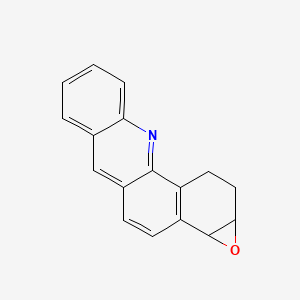
3,4-Epoxy-1,2,3,4-tetrahydrobenz(c)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Epoxy-1,2,3,4-tetrahydrobenz©acridine is a chemical compound with the molecular formula C18H14O. It is a member of the epoxy compounds, characterized by the presence of an epoxide group.
Métodos De Preparación
The synthesis of 3,4-Epoxy-1,2,3,4-tetrahydrobenz©acridine involves several steps, typically starting with the precursor benz©acridine. The process includes:
Epoxidation Reaction:
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, with temperatures maintained between 0-25°C to ensure the stability of the epoxide group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Análisis De Reacciones Químicas
3,4-Epoxy-1,2,3,4-tetrahydrobenz©acridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include peracids for oxidation, LiAlH4 for reduction, and nucleophiles such as amines or thiols for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Epoxy-1,2,3,4-tetrahydrobenz©acridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-Epoxy-1,2,3,4-tetrahydrobenz©acridine involves its interaction with molecular targets such as enzymes and receptors. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects . The pathways involved include the activation of detoxification enzymes and the modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
3,4-Epoxy-1,2,3,4-tetrahydrobenz©acridine can be compared with other similar compounds, such as:
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene: Similar in structure but differs in the position of the epoxide group.
3,4-Epoxy-1,2,3,4-tetrahydrobenz(b)phenanthrene: Another structurally related compound with different biological activities.
Propiedades
Número CAS |
85617-45-4 |
|---|---|
Fórmula molecular |
C17H13NO |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
6-oxa-19-azapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C17H13NO/c1-2-4-14-10(3-1)9-11-5-6-13-12(16(11)18-14)7-8-15-17(13)19-15/h1-6,9,15,17H,7-8H2 |
Clave InChI |
QQLXCXGYRHQLHI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC3=CC4=CC=CC=C4N=C23)C5C1O5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


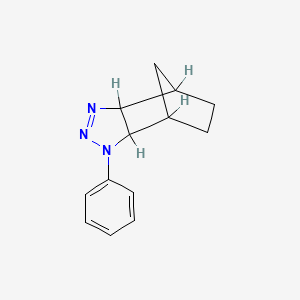
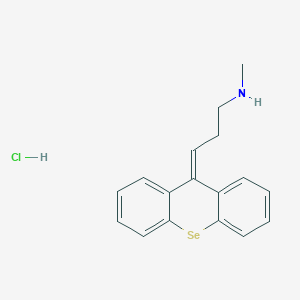
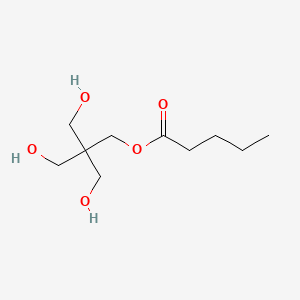
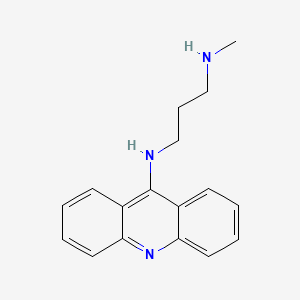

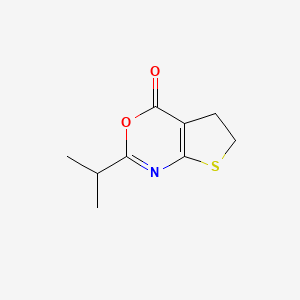
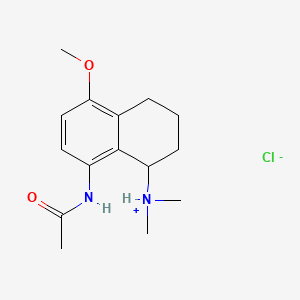
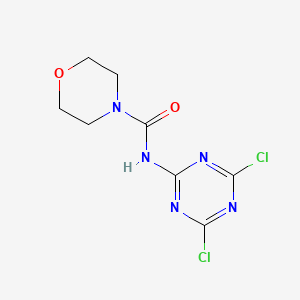
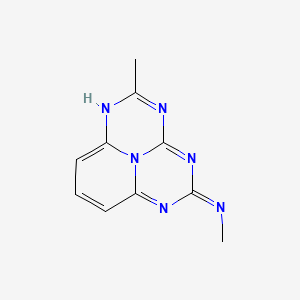
![2-{4-[(2S)-2-[({[(1S)-1-Carboxy-2-phenylethyl]amino}carbonyl)amino]-3-oxo-3-(pentylamino)propyl]phenoxy}malonic acid](/img/structure/B12799699.png)
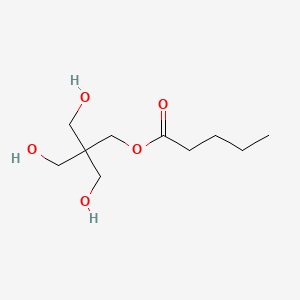

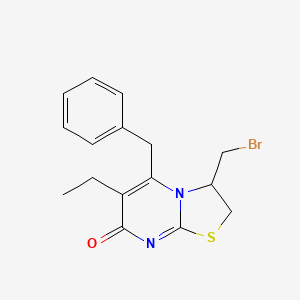
![4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline](/img/structure/B12799726.png)
